9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(2,4-Dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a fused chromeno-oxazinone scaffold. Its structure comprises a coumarin-like chromene ring annulated with a 1,3-oxazin-2-one moiety. The substituents—2,4-dimethylphenyl at position 9 and ethyl at position 4—modulate its electronic, steric, and bioactive properties.
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(2,4-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-16(15)6-8-19-17(21)11-22(12-24-19)18-7-5-13(2)9-14(18)3/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
XZNOUYRMPFUTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method involves the cycloaddition of in situ generated acyliminium intermediates with alkynes. This reaction is catalyzed by silver trifluoromethanesulfonate (AgNTf2) and proceeds under mild conditions to yield the desired oxazinone skeleton .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For example, molecular docking studies have demonstrated binding affinity to various cancer-related enzymes and receptors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against several bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxazine derivatives. Studies suggest that the compound may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the chromene and oxazine rings can significantly influence the biological activity of the compound. For instance, variations in the dimethylphenyl group can alter binding affinity and efficacy against specific targets .
Material Science Applications
The unique properties of this compound also extend to material science. Its heterocyclic structure allows for potential applications in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related oxazine compound exhibited potent anticancer activity in vitro against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction.
- Antimicrobial Testing : A comprehensive evaluation of antimicrobial properties was conducted using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition compared to control samples.
- Neuroprotective Studies : In vivo studies using animal models of Alzheimer’s disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism by which 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chromeno-oxazinone core is a versatile template for drug discovery. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Effects on Physicochemical Properties
*CAS 859108-83-1; †Compound 6d; ‡Compound 7 from .
Key Observations :
- Conversely, electron-donating groups (e.g., 4-MeOPh in ) stabilize the ring system.
- Alkyl Chains : Ethyl (target compound) vs. methyl (e.g., ) substituents influence lipophilicity and steric bulk, affecting solubility and binding interactions.
- Melting Points : Compounds with rigid aryl groups (e.g., 4-MeBz in ) exhibit higher melting points (159–164°C) compared to those with flexible alkyl chains.
Tautomerization and Solvent Effects
Chromeno-oxazinones undergo tautomerization between 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one forms. This equilibrium is solvent-dependent:
Biological Activity
The compound 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazin-2-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 321.4 g/mol. Its structure includes a chromeno-oxazinone core that is known for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-ethyl-9-(2,4-dimethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one |
| InChI Key | IMLALEHKTJLUFU-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazin-2-one compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study on similar compounds demonstrated their effectiveness against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Anticancer Properties
The anticancer potential of chromeno derivatives has been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
Case Study:
In a specific case study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Recent studies have indicated that chromeno derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests their potential use in treating conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It can interact with cellular receptors that regulate apoptosis and cell survival.
- DNA Interaction: Potential binding to DNA or RNA may disrupt replication in cancer cells.
Q & A
Basic: What are the standard synthetic routes for chromeno-oxazine derivatives like 9-(2,4-dimethylphenyl)-4-ethyl-...-oxazin-2-one?
Methodological Answer:
Chromeno-oxazine cores are typically synthesized via multi-step protocols involving:
- Core formation : Condensation of substituted hydroxychromones with aldehydes or amines under reflux conditions (e.g., CHCl₃ or EtOH, 12–24 hrs) .
- Functionalization : Introduction of substituents (e.g., 2,4-dimethylphenyl, ethyl groups) via nucleophilic substitution or coupling reactions. For example, alkylation of the oxazine nitrogen using alkyl halides in the presence of a base (K₂CO₃, DMF, 60°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/CH₂Cl₂) to achieve >99% HPLC purity .
Advanced: How can tautomerization and structural isomerism in chromeno-oxazine derivatives be systematically analyzed?
Methodological Answer:
Tautomerization equilibria (e.g., oxazinic hemi-aminals vs. hydroxychromones) are studied using:
- NMR spectroscopy : Compare ¹H and ¹³C chemical shifts (e.g., δ 4.5–5.5 ppm for NH protons in oxazinic tautomers) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict stability of tautomers and verify experimental data .
- IR spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) in hydroxychromone forms vs. C=N stretches (1650–1700 cm⁻¹) in oxazinic tautomers .
Basic: What spectroscopic techniques are critical for characterizing chromeno-oxazine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the fused chromeno-oxazine ring (e.g., δ 2.1–2.5 ppm for CH₃ in 2,4-dimethylphenyl; δ 160–180 ppm for carbonyl carbons) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₄NO₃: calc. 386.1756, obs. 386.1758) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., boat conformation of pyran rings) .
Advanced: How do substituents (e.g., 2,4-dimethylphenyl vs. fluorophenyl) influence the biological activity of chromeno-oxazines?
Methodological Answer:
- In vitro assays : Compare IC₅₀ values in cell models (e.g., RAW264.7 macrophages for anti-inflammatory activity). Fluorophenyl derivatives (IC₅₀: 12 μM) often show enhanced activity over methyl groups (IC₅₀: 25 μM) due to increased electronegativity .
- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to map interactions with targets (e.g., RANKL receptor). Bulky substituents (e.g., 4-ethylphenyl) improve binding affinity by filling hydrophobic pockets .
Basic: What in vitro models are suitable for evaluating anti-inflammatory or osteogenic activity?
Methodological Answer:
- Osteoblast differentiation : MC3T3-E1 cells treated with BMP-2, assessed via ALP staining and RT-qPCR for osteocalcin .
- Anti-inflammatory activity : LPS-induced NO production in RAW264.7 macrophages, measured via Griess assay .
- Cytotoxicity : MTT assay on HEK293 cells to rule out nonspecific toxicity (IC₅₀ > 50 μM preferred) .
Advanced: How can contradictions in structure-activity data (e.g., varying substituent effects across studies) be resolved?
Methodological Answer:
- Meta-analysis : Compile datasets from multiple studies (e.g., fluorophenyl vs. chlorophenyl derivatives) and apply multivariate regression to identify confounding variables (e.g., solubility, logP) .
- Experimental validation : Redesign analogs with controlled substituents (e.g., para- vs. meta-fluoro) and test under standardized conditions (e.g., identical cell lines, assay protocols) .
- Molecular dynamics simulations : Analyze ligand-receptor binding stability over 100 ns trajectories to explain anomalous activity trends .
Basic: What are the key considerations for optimizing reaction yields in chromeno-oxazine synthesis?
Methodological Answer:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps (yield improvement: 35% → 68%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines in oxazine ring closure .
- Temperature control : Maintain reflux conditions (80–100°C) for imine formation but avoid overheating to prevent decomposition .
Advanced: How can in vivo efficacy of chromeno-oxazines (e.g., anti-osteoporosis) be rigorously validated?
Methodological Answer:
- Animal models : Ovariectomized (OVX) mice treated orally (10 mg/kg/day, 8 weeks) followed by μCT analysis of trabecular bone volume .
- Biomarker quantification : ELISA for serum TRAP5b (osteoclast marker) and osteocalcin (osteoblast marker) .
- Comparative studies : Benchmark against clinical standards (e.g., ipriflavone) to establish superiority in bone mineral density (BMD) improvement .
Basic: What computational tools are recommended for predicting chromeno-oxazine reactivity?
Methodological Answer:
- Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- ChemDraw : Simulate ¹H NMR shifts (deviation < 0.1 ppm) using integrated databases .
- SwissADME : Predict pharmacokinetic properties (e.g., bioavailability, BBB permeability) to prioritize analogs .
Advanced: How can mechanistic studies (e.g., BMP/Smad pathway modulation) be designed for chromeno-oxazines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
